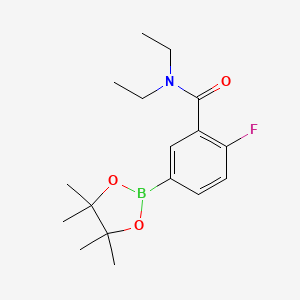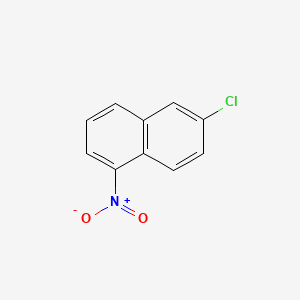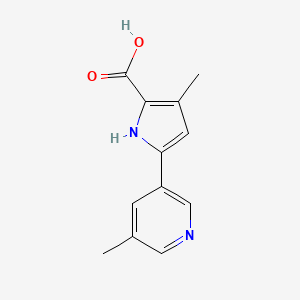
6-Bromo-5-chloro-1H-indole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-5-chloro-1H-indole-2-carbaldehyde is a heterocyclic organic compound that belongs to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-chloro-1H-indole-2-carbaldehyde typically involves multiple steps starting from simpler aromatic compounds. One common method involves the nitration of 1-bromo-2-chloro-4-methylbenzene, followed by reduction of the nitro group to form 5-bromo-4-chloro-2-methylaniline. This intermediate is then subjected to cyclization to form the indole ring .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-5-chloro-1H-indole-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: It can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to an alcohol.
Substitution: Halogen atoms can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions are common for substituting halogens.
Major Products Formed
Oxidation: Indole-3-carboxylic acid.
Reduction: Indole-2-carbinol.
Substitution: Various substituted indoles depending on the reagents used.
Scientific Research Applications
6-Bromo-5-chloro-1H-indole-2-carbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex indole derivatives.
Biology: Indole derivatives are known for their biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 6-Bromo-5-chloro-1H-indole-2-carbaldehyde is not well-documented. indole derivatives generally exert their effects by interacting with specific molecular targets such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
6-Bromoindole: Another indole derivative with similar synthetic routes and applications.
5-Chloroindole: Shares the chloro substituent and has similar chemical properties.
Indole-3-carbaldehyde: Similar structure but lacks the halogen substituents.
Uniqueness
6-Bromo-5-chloro-1H-indole-2-carbaldehyde is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and the types of reactions it can undergo.
Properties
Molecular Formula |
C9H5BrClNO |
|---|---|
Molecular Weight |
258.50 g/mol |
IUPAC Name |
6-bromo-5-chloro-1H-indole-2-carbaldehyde |
InChI |
InChI=1S/C9H5BrClNO/c10-7-3-9-5(2-8(7)11)1-6(4-13)12-9/h1-4,12H |
InChI Key |
KEHKHHBCOXDGIF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=C(NC2=CC(=C1Cl)Br)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-oxo-2H,3H,5H,6H,7H-cyclopenta[c]pyridine-4-carboxylic acid](/img/structure/B13026786.png)
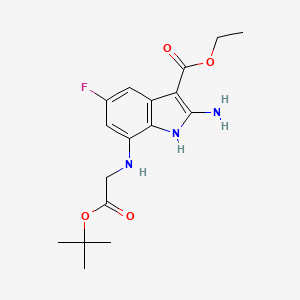
![{4-Amino-5-bromopyrrolo[2,1-f][1,2,4]triazin-6-yl}methanol](/img/structure/B13026797.png)
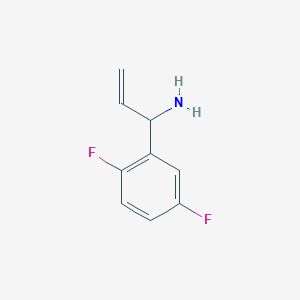
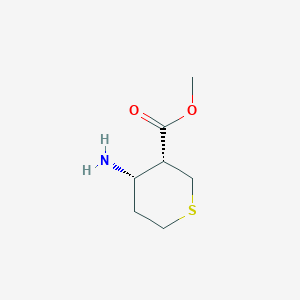
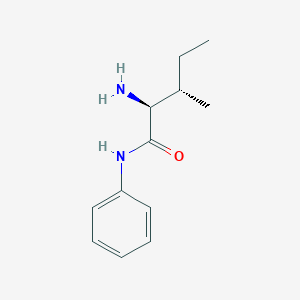
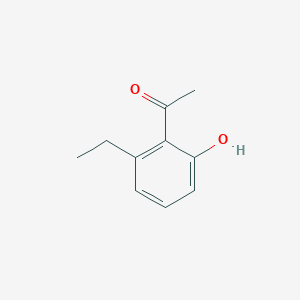
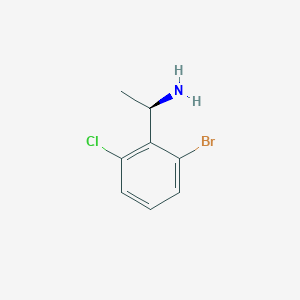
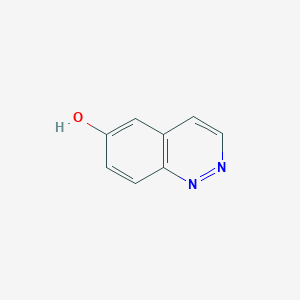
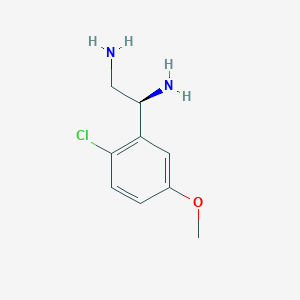
![4-chloro-5-methyl-5H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid](/img/structure/B13026843.png)
